1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione
CAS No.: 4385-47-1
Cat. No.: VC18772234
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4385-47-1 |
|---|---|
| Molecular Formula | C8H6O4 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione |
| Standard InChI | InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2 |
| Standard InChI Key | XNHHFDKEDIVWGW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)OC2(O1)C=CC(=O)C=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a spirocyclic system where a 1,4-dioxolane ring (five-membered cyclic ether) is fused to a cyclohexene ring via a shared spiro carbon atom (position 1). The numbering follows IUPAC conventions:
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Positions 2 and 8: Ketone groups ()
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Positions 6 and 9: Double bonds within the cyclohexene ring
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Spiro center: Carbon atom bridging the dioxolane and cyclohexene rings .
The molecular formula is , with a molar mass of 166.13 g/mol .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.41 g/cm³ | |
| Boiling Point | 380.3°C at 760 mmHg | |
| Flash Point | 175.8°C | |
| Refractive Index | 1.569 | |
| Polar Surface Area (PSA) | 52.6 Ų |
The high boiling point and density reflect strong intermolecular interactions due to polar ketone groups and rigid spirocyclic geometry.
Synthetic Methodologies
Precursor-Based Synthesis
A seminal route involves 3,6-di-n-propylcatechol as the starting material. Oxidation with lead tetraacetate in acetic acid yields the corresponding ortho-quinone, which undergoes cyclization with diketene to form the spirocyclic dione in 82% yield . Critical steps include:
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Oxidation: Catechol → ortho-quinone
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Cyclization: Quinone + diketene → spiro intermediate
Alternative Approaches
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Wessely Oxidation: Modified Wessely oxidation of substituted phenols with lead tetraacetate and acrylic acid derivatives generates analogous spirodione structures .
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Retro-Diels-Alder Strategy: Thermal decomposition of bicyclo[2.2.2]octene precursors releases reactive dienes, which recombine to form spirocyclic diones .
Reactivity and Functionalization
Diels-Alder Reactions
The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Notable examples:
| Dienophile | Product Yield | Regiochemistry |
|---|---|---|
| Methyl propiolate | 92% | Endo preference |
| Dimethyl acetylenedicarboxylate | 88% | Exo transition state |
| Diphenylacetylene | <10%* | Decomposition dominant |
*Decomposition to 3,6-di-n-propylcatechol methylene ether occurs due to competing retro-Diels-Alder pathways .
Thermal Decomposition
At temperatures exceeding 200°C, the spirodione undergoes retro-Diels-Alder cleavage, regenerating the ortho-quinone intermediate. This reversibility is exploited in domino reactions for synthesizing bicyclo[2.2.2]octenones .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (CDCl₃):
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¹³C NMR:
IR Spectroscopy
Strong absorptions at 1745 cm⁻¹ (ketone C=O stretch) and 1630 cm⁻¹ (conjugated diene) .
Applications in Organic Synthesis
Building Block for Polycycles
The spirodione serves as a precursor to bicyclo[2.2.2]octene derivatives via tandem Diels-Alder/retro-Diels-Alder sequences. For example, reaction with cycloheptatriene yields tricyclic adducts with applications in natural product synthesis .
Masked Quinone Strategies
Temporary protection of reactive ortho-quinone moieties enables selective functionalization. Deprotection under acidic conditions regenerates the quinone for subsequent oxidation or coupling reactions .
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